molecular formula C27H23ClN2O5S2 B15028036 14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

Cat. No.: B15028036
M. Wt: 555.1 g/mol
InChI Key: UPYYFINRDNCBPX-UHFFFAOYSA-N
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Description

14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[95102,1004,8012,16]heptadec-4(8)-ene-6,13,15-trione is a complex organic compound characterized by its unique pentacyclic structure This compound features a combination of chlorophenyl and dimethoxyphenyl groups, along with sulfur and nitrogen atoms integrated into its ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the core structure: This step might involve cyclization reactions to form the pentacyclic core.

    Functional group modifications: Introduction of the chlorophenyl and dimethoxyphenyl groups through substitution reactions.

    Final assembly: Coupling reactions to integrate the sulfur and nitrogen atoms into the ring system.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and pressure control: Precise control of reaction conditions to favor desired product formation.

    Purification techniques: Methods such as chromatography to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of specific functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[95102,1004,8

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for drug development.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione exerts its effects would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interference with cellular pathways: Affecting processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione: can be compared with other pentacyclic compounds featuring similar functional groups.

    Unique Features: Its unique combination of chlorophenyl and dimethoxyphenyl groups, along with the integration of sulfur and nitrogen atoms, distinguishes it from other compounds.

This structure provides a comprehensive overview of the compound. For detailed and specific information, consulting primary research articles and experimental data is recommended.

Properties

Molecular Formula

C27H23ClN2O5S2

Molecular Weight

555.1 g/mol

IUPAC Name

14-(4-chlorophenyl)-9-(3,4-dimethoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione

InChI

InChI=1S/C27H23ClN2O5S2/c1-34-16-8-3-11(9-17(16)35-2)18-19-14-10-15(22(19)36-24-23(18)37-27(33)29-24)21-20(14)25(31)30(26(21)32)13-6-4-12(28)5-7-13/h3-9,14-15,18-22H,10H2,1-2H3,(H,29,33)

InChI Key

UPYYFINRDNCBPX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)OC

Origin of Product

United States

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